molecular formula C25H27N3O4 B10998269 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B10998269
M. Wt: 433.5 g/mol
InChI Key: PJNZTXWXVQFZRW-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxepin Ring: Starting from a suitable precursor, the benzodioxepin ring is synthesized through cyclization reactions.

    Piperazine Coupling: The benzodioxepin derivative is then coupled with piperazine under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Indole Attachment: The final step involves the attachment of the indole group to the piperazine derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C16H22N2O4C_{16}H_{22}N_{2}O_{4} with a molecular weight of approximately 306.36 g/mol. The structure consists of a piperazine ring attached to an indole moiety and a benzodioxepin derivative, which contribute to its biological activity.

Medicinal Chemistry

Neurodegenerative Diseases : Research indicates that derivatives of indole compounds, including this specific compound, may act as activators for Nurr1, a nuclear receptor implicated in the development of dopaminergic neurons. This suggests potential therapeutic applications for conditions like Parkinson's disease .

Anticancer Activity : The structural components of the compound, particularly the indole and benzodioxepin moieties, are known for their anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Fluorescent Dyes

The compound has been explored for its potential use as a fluorescent dye due to its unique chemical structure that allows for effective light absorption and emission properties. Such dyes are critical in biological imaging and diagnostics .

Drug Development

Pharmacological Studies : The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding how the compound interacts within biological systems and its potential efficacy as a drug candidate.

Case Studies : Various studies have reported on related compounds demonstrating significant improvements in cognitive function in animal models of neurodegeneration when treated with similar benzodioxepin derivatives .

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For instance, the indole moiety is known to interact with serotonin receptors, potentially influencing neurotransmission.

Comparison with Similar Compounds

  • 1-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
  • 1-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-2-yl)propan-1-one
  • 1-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-4-yl)propan-1-one

Uniqueness: The unique combination of the benzodioxepin, piperazine, and indole moieties in this compound provides distinct chemical and biological properties. This makes it a valuable compound for research, particularly in exploring new therapeutic agents and understanding complex biological interactions.

Biological Activity

The compound 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a synthetic molecule that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. Its unique structure combines elements from both indole and piperazine, which are known to exhibit various biological activities.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This formula indicates the presence of two nitrogen atoms, which are characteristic of piperazine derivatives, and multiple functional groups that may contribute to its biological activity.

Research indicates that compounds with similar structural motifs often interact with neurotransmitter systems, particularly the serotonin and dopamine pathways. The piperazine moiety is known to enhance binding affinity to various receptors, including the serotonin receptor family. The indole structure is also implicated in modulating neuropharmacological effects.

Antidepressant Effects

A study investigating the antidepressant-like effects of indole derivatives demonstrated that compounds similar to this one can enhance serotonergic transmission. The modulation of serotonin receptors is crucial in the treatment of mood disorders.

Neuroprotective Properties

Research has shown that compounds containing benzodioxepin structures exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential application in neurodegenerative diseases.

Anti-inflammatory Activity

The compound's structure may also confer anti-inflammatory properties. Studies have indicated that piperazine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

Study ReferenceObjectiveFindings
Evaluate antidepressant activityShowed significant reduction in depression-like behavior in rodent models.
Investigate neuroprotective effectsIndicated reduced cell death in neuroblastoma cells exposed to oxidative stress.
Assess anti-inflammatory propertiesDemonstrated decreased levels of TNF-alpha and IL-6 in vitro.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High distribution volume indicating extensive tissue uptake.
  • Metabolism : Primarily metabolized by liver enzymes, suggesting potential drug-drug interactions.
  • Excretion : Renal excretion as metabolites.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C25H27N3O4/c29-24(9-7-19-17-26-21-5-2-1-4-20(19)21)27-10-12-28(13-11-27)25(30)18-6-8-22-23(16-18)32-15-3-14-31-22/h1-2,4-6,8,16-17,26H,3,7,9-15H2

InChI Key

PJNZTXWXVQFZRW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)CCC4=CNC5=CC=CC=C54)OC1

Origin of Product

United States

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